Ethyl 5-phenyl-3-methyl-2-pentenoate
Description
Ethyl 5-phenyl-3-methyl-2-pentenoate is an α,β-unsaturated ester characterized by a conjugated double bond at the 2-position, a methyl substituent at the 3-position, and a phenyl group at the terminal carbon of the pentenoate chain. Its molecular formula is C₁₄H₁₆O₂, with a molecular weight of 216.28 g/mol (Table 3, ). The compound exhibits moderate volatility (boiling point ~245°C) and high solubility in organic solvents like ethanol, making it valuable in synthetic organic chemistry and fragrance applications. Its structure enables participation in conjugate addition reactions and Diels-Alder cycloadditions, which are critical in pharmaceutical and polymer synthesis.
Properties
CAS No. |
70319-43-6 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl 3-methyl-5-phenylpent-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-3-16-14(15)11-12(2)9-10-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
ZOVILSKYYXJJFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-phenyl-3-methyl-2-pentenoate belongs to a broader class of α,β-unsaturated esters. Below is a detailed comparison with analogous compounds based on structural features, physicochemical properties, and reactivity.
Structural Analogues
Ethyl 4-phenyl-2-pentenoate Structure: Lacks the 3-methyl group but retains the phenyl substituent at the 4-position. Molecular Weight: 202.25 g/mol (vs. 216.28 g/mol for the target compound). Boiling Point: ~230°C (lower due to reduced steric bulk and weaker intermolecular forces). Reactivity: Less steric hindrance at the β-position facilitates faster nucleophilic additions but reduces thermal stability compared to the 3-methyl-substituted analogue .
Ethyl 3-methyl-2-pentenoate Structure: Contains a methyl group at the 3-position but lacks the phenyl substituent. Molecular Weight: 142.20 g/mol. Boiling Point: ~195°C (significantly lower due to absence of aromatic π-π interactions). Solubility: Moderate in ethanol, contrasting with the high solubility of the phenyl-bearing compound .
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Structure: Features a triple bond (pent-2-ynoate) and diphenyl/ethoxycarbonyloxy groups. Reactivity: The triple bond enhances electrophilicity but reduces stability under acidic conditions. The diphenyl groups increase molecular rigidity, favoring crystalline packing (as shown in X-ray diffraction studies) .
Physicochemical Properties
Table 1 summarizes key data for this compound and analogues:
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Ethanol | Key Structural Feature |
|---|---|---|---|---|
| This compound | 216.28 | 245 | High | 3-methyl, 5-phenyl |
| Ethyl 4-phenyl-2-pentenoate | 202.25 | 230 | Moderate | 4-phenyl |
| Ethyl 3-methyl-2-pentenoate | 142.20 | 195 | Moderate | 3-methyl |
| Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate | 382.42 | 310 (decomposes) | Low | Triple bond, diphenyl groups |
Key Observations :
- The phenyl group in this compound elevates boiling point and solubility compared to non-aromatic esters due to enhanced van der Waals forces and π-π stacking .
- The 3-methyl group introduces steric hindrance, slowing reaction kinetics but improving thermal stability .
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